molecular formula C15H17NO B12593097 Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- CAS No. 651328-41-5

Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-

Cat. No.: B12593097
CAS No.: 651328-41-5
M. Wt: 227.30 g/mol
InChI Key: VOLPMCOQKLSNMA-UHFFFAOYSA-N
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Description

Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- is an organic compound with the molecular formula C14H15NO. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a methyl(4-methylphenyl)amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- typically involves the reaction of 4-methylphenylamine with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .

Properties

CAS No.

651328-41-5

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-[(N,4-dimethylanilino)methyl]phenol

InChI

InChI=1S/C15H17NO/c1-12-3-7-14(8-4-12)16(2)11-13-5-9-15(17)10-6-13/h3-10,17H,11H2,1-2H3

InChI Key

VOLPMCOQKLSNMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)CC2=CC=C(C=C2)O

Origin of Product

United States

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